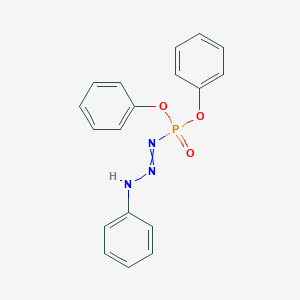
Diphenyl (3-phenyltriaz-1-en-1-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl (3-phenyltriaz-1-en-1-yl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonate group attached to a triazene moiety, which is further substituted with phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl (3-phenyltriaz-1-en-1-yl)phosphonate typically involves the reaction of diphenylphosphine oxide with a suitable triazene precursor. One common method is the reaction of diphenylphosphine oxide with 3-phenyltriazene under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as toluene, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl (3-phenyltriaz-1-en-1-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce a variety of substituted phosphonates .
Wissenschaftliche Forschungsanwendungen
Diphenyl (3-phenyltriaz-1-en-1-yl)phosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diphenyl (3-phenyltriaz-1-en-1-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The phosphonate group can mimic phosphate groups in biological systems, allowing it to interfere with phosphate-dependent processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the triazene moiety.
Phenylphosphonic acid: Contains a phosphonic acid group instead of a phosphonate ester.
Triazene derivatives: Compounds with similar triazene structures but different substituents.
Uniqueness
Diphenyl (3-phenyltriaz-1-en-1-yl)phosphonate is unique due to the combination of the phosphonate and triazene moieties, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
106181-14-0 |
|---|---|
Molekularformel |
C18H16N3O3P |
Molekulargewicht |
353.3 g/mol |
IUPAC-Name |
N-(diphenoxyphosphoryldiazenyl)aniline |
InChI |
InChI=1S/C18H16N3O3P/c22-25(23-17-12-6-2-7-13-17,24-18-14-8-3-9-15-18)21-20-19-16-10-4-1-5-11-16/h1-15H,(H,19,21,22) |
InChI-Schlüssel |
HRPITBBTPIWVCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NN=NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



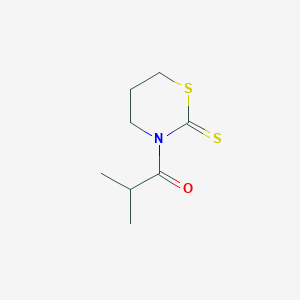



![[(2-Nitroethenyl)sulfanyl]benzene](/img/structure/B14336771.png)
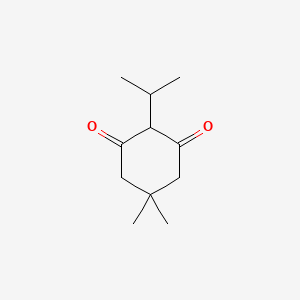
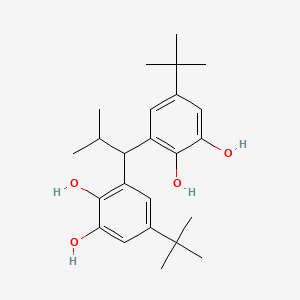
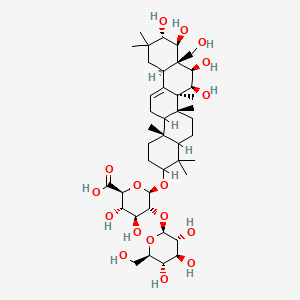
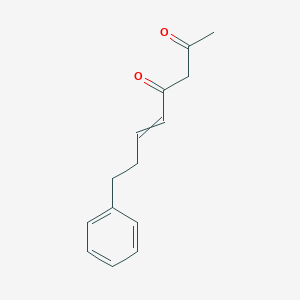
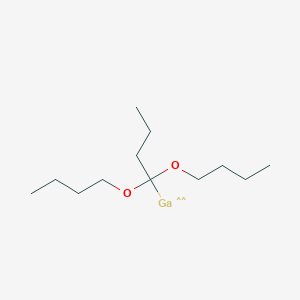

![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)

